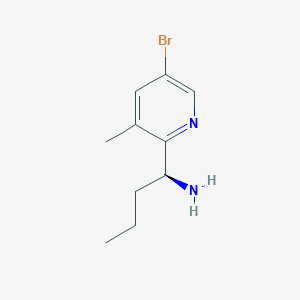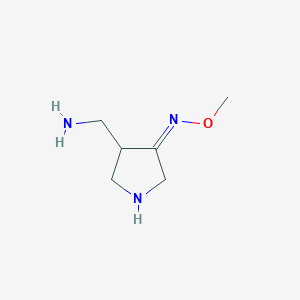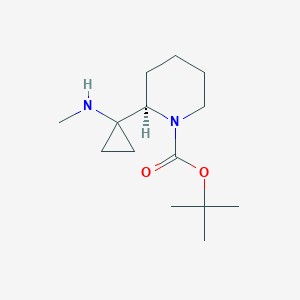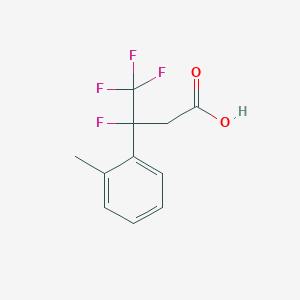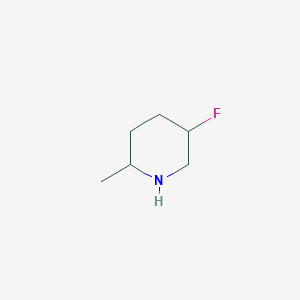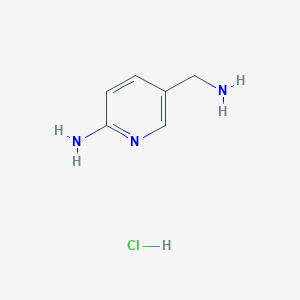
5-(Aminomethyl)pyridin-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)pyridin-2-amine hydrochloride is a chemical compound with the molecular formula C6H10ClN3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical and biological research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)pyridin-2-amine hydrochloride typically involves the hydrogenation of 2-cyano pyridine. This process is carried out under specific conditions to ensure the desired product is obtained . The reaction conditions often include the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, at elevated temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to produce the compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Aminomethyl)pyridin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, amines, and N-oxides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-(Aminomethyl)pyridin-2-amine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(Aminomethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and exhibiting biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Picolylamine:
2-Aminopyridine: Another related compound used in various chemical and biological applications.
Uniqueness
5-(Aminomethyl)pyridin-2-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C6H10ClN3 |
|---|---|
Poids moléculaire |
159.62 g/mol |
Nom IUPAC |
5-(aminomethyl)pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C6H9N3.ClH/c7-3-5-1-2-6(8)9-4-5;/h1-2,4H,3,7H2,(H2,8,9);1H |
Clé InChI |
RWCHTPYKIMUFRU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1CN)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


